molecular formula C10H14ClNO2 B7970140 2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride CAS No. 4313-79-5

2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride

Cat. No.: B7970140
CAS No.: 4313-79-5
M. Wt: 215.67 g/mol
InChI Key: WGEZMHWHCOUJDQ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride is a substituted phenylalanine derivative characterized by a methyl group at the para position of the phenyl ring and a hydrochloride salt form of the amino acid. This compound shares structural similarities with aromatic amino acids but is modified for enhanced stability, solubility, or reactivity in pharmaceutical or synthetic applications.

Properties

IUPAC Name

2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZMHWHCOUJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461248
Record name 4-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4313-79-5
Record name NSC20153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and glycine.

    Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step, enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro- or nitroso- derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets:

    Enzymes: It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

    Receptors: It may bind to specific receptors, influencing cellular signaling pathways.

    Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride (Target) 4-methylphenyl C₁₀H₁₄ClNO₂ 223.68* Not provided Likely intermediate for drug synthesis; methyl group enhances lipophilicity.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluoro, methyl ester C₁₀H₁₃ClFNO₂ 233.67 64282-12-8 Ester form improves membrane permeability; fluorine enhances metabolic stability.
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-methoxy, methyl ester C₁₁H₁₆ClNO₃ 261.70 Not provided Methoxy group increases electron density; used in chiral synthesis.
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride 4-isopropoxy C₁₂H₁₈ClNO₃ 259.74 Not provided Bulkier isopropoxy group may hinder steric interactions; potential for modified bioavailability.
(S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride 4-cyclopropyl C₁₂H₁₆ClNO₂ 253.72 2512215-09-5 Cyclopropyl substituent enhances rigidity; 97% purity suggests use in high-grade APIs.
2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride 2-chloro C₉H₁₁Cl₂NO₂ 236.10 120108-63-6 Chloro at ortho position may alter electronic properties; used in peptide modifications.
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride 4-methoxy, α-amino C₁₀H₁₄ClNO₃ 231.68 871842-89-6 α-Amino configuration affects stereochemistry; 95% purity indicates research-grade use.
3-{[(4-chlorophenyl)methyl]amino}propanoic acid hydrochloride N-benzyl (4-Cl) C₁₀H₁₃Cl₂NO₂ 250.12 1172479-10-5 β-alanine derivative; modified amino group for targeted drug delivery.

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups (e.g., fluoro, chloro): Improve metabolic stability and acidity (pKa shift), favoring applications in protease inhibitors or kinase modulators . Positional Isomerism: Ortho-substituted analogs (e.g., 2-chloro in ) exhibit distinct electronic and steric profiles compared to para-substituted derivatives.

Salt Forms and Functional Groups :

  • Ester vs. Acid Hydrochloride : Methyl/ethyl esters (e.g., ) are prodrugs with higher bioavailability, while carboxylic acid hydrochlorides offer better water solubility for formulation .
  • Stereochemistry : Enantiomerically pure compounds (e.g., (S)-isomer in ) are critical for chiral drug synthesis, impacting target selectivity and toxicity profiles.

Applications :

  • Pharmaceutical Intermediates : Fluorinated and chlorinated variants are common in antiviral or anticancer agents .
  • Peptide Modifications : Cyclopropyl and isopropoxy derivatives serve as constrained building blocks in peptide mimetics .

Biological Activity

2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, is a compound of significant interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities that could be beneficial in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Enzyme Modulation : The compound may inhibit or enhance the activity of certain enzymes, impacting metabolic pathways.
  • Neurotransmitter Interaction : It may influence neurotransmitter release and uptake due to its structural similarity to amino acids involved in neurotransmission.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antioxidant Properties : Research indicates that derivatives of similar compounds exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing that certain derivatives can reduce cell viability in cancer cell lines.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

A study evaluating various derivatives of 2-amino-3-(4-methylphenyl)propanoic acid found that certain compounds significantly reduced the viability of A549 lung cancer cells by up to 50% while showing lower cytotoxicity towards non-cancerous Vero cells. The most promising candidate demonstrated potent antioxidant properties alongside anticancer efficacy (Table 1) .

CompoundCell LineViability Reduction (%)IC50 (µM)
Compound 1A54950%12
Compound 2Vero20%25
Compound 3A54945%15

Neuroprotective Effects

In another study focused on neuroprotection, (S)-2-amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride was shown to enhance binding affinity to neurotransmitter receptors, influencing neurotransmitter dynamics and potentially offering protective effects against neurodegeneration .

Enzyme Interaction Studies

The compound has also been utilized as a probe in biochemical studies to understand enzyme-substrate interactions. For instance, it was shown to modulate the activity of specific enzymes linked to metabolic pathways associated with diseases such as diabetes and obesity .

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